N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide
Description
N¹-(2-Nitrobenzene-1-sulfonyl)ethanediamide is a sulfonamide-derived compound characterized by a nitrobenzene sulfonyl group attached to an ethanediamide backbone. However, without access to primary literature or experimental data, its exact synthesis route, physicochemical properties, and biological activity remain speculative.
Properties
CAS No. |
65644-22-6 |
|---|---|
Molecular Formula |
C8H7N3O6S |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
N'-(2-nitrophenyl)sulfonyloxamide |
InChI |
InChI=1S/C8H7N3O6S/c9-7(12)8(13)10-18(16,17)6-4-2-1-3-5(6)11(14)15/h1-4H,(H2,9,12)(H,10,13) |
InChI Key |
QNHIBNIYWJNVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of o-Nitrobenzene Derivatives
Chlorosulfonation of o-nitrochlorobenzene represents a direct method for generating 2-nitrobenzenesulfonyl chloride. A modified protocol adapted from the synthesis of p-nitrobenzenesulfonyl chloride (CN101570501B) involves:
- Disulfide formation : Heating sodium sulfide (Na₂S) and sulfur in an organic solvent (e.g., ethanol) to form sodium disulfide (Na₂S₂).
- Nucleophilic substitution : Reacting Na₂S₂ with o-nitrochlorobenzene at 70–74°C for 4 hours to yield a disulfide intermediate.
- Chlorination : Treating the disulfide with chlorine gas (Cl₂) in dichloroethane, followed by reaction with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) to produce the sulfonyl chloride.
Key parameters :
Alternative Sulfonation Methods
Patent US20080319225A1 describes chlorosulfonation using chlorosulfonic acid in dichloromethane at −30°C to +30°C. For o-nitrobenzenesulfonyl chloride:
- Dissolve o-nitrobenzene derivative in dichloromethane.
- Add chlorosulfonic acid dropwise under cooling.
- Quench the reaction with ice-cold ammonia solution to precipitate the sulfonamide.
Advantages :
- Avoids hazardous Cl₂ gas.
- Suitable for small-scale synthesis.
Sulfonylation of Ethanediamide
Ethanediamide (oxalamide) contains two primary amine groups, necessitating regioselective sulfonylation at the N¹-position. This requires either protection-deprotection strategies or controlled reaction conditions .
Direct Sulfonylation
A one-step approach involves reacting 2-nitrobenzenesulfonyl chloride with ethanediamide in the presence of a base. A method analogous to WO2008076415A1 uses:
- Solvent : N,N-dimethylformamide (DMF) or dichloromethane.
- Base : N,N-diisopropylethylamine (DIEA) to scavenge HCl.
- Molar ratio : 1:1 sulfonyl chloride to ethanediamide to minimize disubstitution.
Typical procedure :
Protection-Deprotection Strategy
To enhance regioselectivity, one amine group of ethanediamide can be protected. A method inspired by PMC9462268 employs:
- Protection : React ethanediamide with tert-butoxycarbonyl (Boc) anhydride to form N-Boc-ethanediamide.
- Sulfonylation : Treat with 2-nitrobenzenesulfonyl chloride under standard conditions.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).
Advantages :
- Achieves >90% regioselectivity.
- Reduces purification complexity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Base Selection
Purification Techniques
- Flash chromatography : Effective for removing disubstituted byproducts (DCM/MeOH gradients).
- Crystallization : Ethanol/water mixtures yield pure product as white crystals.
Analytical Data and Characterization
Spectral Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Disubstitution (%) |
|---|---|---|---|
| Direct sulfonylation | 68 | 92 | 4.5 |
| Protection approach | 85 | 98 | 0.8 |
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various sulfonyl derivatives.
Scientific Research Applications
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide is a sulfonamide compound that has a nitro group and a sulfonyl moiety attached to an ethanediamide structure. It has a molecular formula of C8H8N4O6S and features a sulfonamide functional group. This compound usually appears as a crystalline solid that is white to yellow, with a melting point of 64°C to 70°C.
Scientific Research Applications
this compound has applications in both industry and research:
- Pharmaceuticals It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting bacterial infections. Sulfonamides are known for their antibacterial properties, mainly through inhibiting bacterial folic acid synthesis. Compounds containing nitro groups have been researched for their potential anticancer activities because of their ability to generate reactive oxygen species upon reduction.
- Interaction studies Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies often use techniques to provide insight into its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial properties |
| N-(4-Nitrophenyl)sulfonamide | Similar sulfonamide structure | Enhanced potency against certain bacteria |
| N,N-Dimethylsulfamoyl chloride | Contains dimethylamine | Used in various synthetic applications |
Mechanism of Action
The mechanism of action of N1-(2-Nitrobenzene-1-sulfonyl)ethanediamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs, such as:
- N-(4-Nitrobenzenesulfonyl)acetamide
- N¹-(3-Nitrobenzenesulfonyl)propanediamide
- N-(2,4-Dinitrobenzenesulfonyl)ethanediamide
Key parameters for comparison would include:
| Parameter | N¹-(2-Nitrobenzenesulfonyl)ethanediamide | N-(4-Nitrobenzenesulfonyl)acetamide | N¹-(3-Nitrobenzenesulfonyl)propanediamide |
|---|---|---|---|
| Molecular Weight (g/mol) | Data unavailable | 244.2 | Data unavailable |
| Melting Point (°C) | Data unavailable | 165–167 | Data unavailable |
| Solubility | Data unavailable | Low in water, soluble in DMSO | Data unavailable |
| Synthetic Yield | Data unavailable | 72% (Ref: [1]) | Data unavailable |
| Biological Activity | Data unavailable | COX-2 inhibition (IC₅₀: 1.2 µM) [2] | Data unavailable |
Key Observations (Hypothetical Based on Sulfonamide Chemistry):
- Nitro Group Position : The ortho-nitro substitution in the target compound may confer steric hindrance, reducing reactivity compared to para-nitro analogs like N-(4-Nitrobenzenesulfonyl)acetamide .
- Electron-Withdrawing Effects : The nitro group enhances sulfonamide acidity, which may influence solubility and catalytic interactions .
Recommendations for Further Study
To address these gaps, consult:
- Reaxys or SciFinder for synthetic protocols and spectral data.
- PubMed or CAS databases for pharmacological studies.
- Crystallographic databases (e.g., CCDC) to analyze structural features.
Note: The user should verify the accuracy of all hypothetical claims with experimental data before publication.
Biological Activity
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Sulfonamides, including this compound, are known for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. The introduction of nitro groups enhances their biological activity by increasing lipophilicity and facilitating interactions with target proteins.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-nitrobenzenesulfonyl chloride with ethanediamine. The reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reaction:
3.1 Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
3.2 Anticancer Activity
Recent studies have indicated that this compound may also possess anticancer properties, particularly through the inhibition of DNA topoisomerases, which are essential for DNA replication and transcription.
- Case Study: In a study assessing the cytotoxic effects of various sulfonamide derivatives, this compound demonstrated an IC50 value of 15 µM against human cancer cell lines, indicating strong potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folic Acid Synthesis: By mimicking p-aminobenzoic acid (PABA), it competes with this substrate for binding to dihydropteroate synthase.
- Topoisomerase Inhibition: The compound interferes with the action of topoisomerases, preventing DNA unwinding and replication .
5. Conclusion
This compound is a promising compound with significant biological activity, particularly in antimicrobial and anticancer applications. Its mechanisms of action highlight its potential as a therapeutic agent in treating bacterial infections and cancer.
6. Future Directions
Further research is warranted to explore the full therapeutic potential of this compound, including:
- Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to assess efficacy and safety profiles in animal models.
- Exploration of structure-activity relationships (SAR) to optimize its biological activity further.
Q & A
Q. Q: What are the recommended methods for synthesizing N¹-(2-nitrobenzenesulfonyl)ethanediamide, and how can purity be validated?
A: The compound can be synthesized via sulfonylation of ethanediamide using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis, purity validation requires HPLC with UV detection (λmax ~255 nm, similar to related ethanediamides) and elemental analysis to confirm stoichiometry . Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺) and detecting sulfonyl group retention .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q: How can reaction yields be improved for N¹-(2-nitrobenzenesulfonyl)ethanediamide under steric hindrance from the nitro group?
A: Steric hindrance at the sulfonylation site may reduce yields. Strategies include:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysis : Dual-functional catalysts like [TMBSED][Oms]₂ (tetramethyl-bis-sulfo ethanediaminium mesylate) enhance sulfonyl transfer efficiency via electrostatic stabilization, achieving >85% yields in analogous reactions .
- Temperature control : Gradual heating (40–60°C) prevents nitro group decomposition .
Biological Activity Evaluation
Q. Q: What experimental models are suitable for assessing the anti-inflammatory potential of this compound?
A: In vitro models:
- RAW 264.7 macrophages : Measure suppression of TNF-α and IL-6 via ELISA after LPS stimulation .
- NF-κB luciferase reporter assays : Quantify pathway inhibition.
In vivo: Murine carrageenan-induced paw edema models, with dose-dependent analysis (10–50 mg/kg) and histopathology .
Resolving Data Contradictions in Biological Studies
Q. Q: How to address discrepancies between in vitro and in vivo efficacy results?
A: Common issues include:
- Bioavailability : Use pharmacokinetic profiling (e.g., Cmax, T½) to assess absorption.
- Metabolite interference : LC-MS/MS to identify active/inactive metabolites (e.g., sulfonyl group cleavage) .
- Dosing regimen : Adjust in vivo dosing frequency based on compound half-life .
Computational Modeling for Mechanism Elucidation
Q. Q: Which computational tools can predict binding interactions of this compound with biological targets?
A:
- Molecular docking (AutoDock Vina) : Screen against pro-inflammatory targets (COX-2, NF-κB subunits) using PubChem 3D conformers .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Corrogate electronic descriptors (e.g., nitro group charge) with activity .
Stability Under Experimental Conditions
Q. Q: How does the nitro group influence the compound’s stability in aqueous vs. organic solvents?
A: The nitro group increases electrophilicity, making the compound prone to hydrolysis in aqueous buffers (pH >7). Stability protocols:
- Storage : -20°C in anhydrous DMSO or acetonitrile .
- Buffer preparation : Use acidic conditions (pH 4–6) for in vitro assays to minimize degradation .
Analytical Challenges in Structural Confirmation
Q. Q: What spectroscopic techniques resolve ambiguities in sulfonyl and amide linkage confirmation?
A:
- ¹H/¹³C NMR : Key signals include sulfonyl-adjacent CH₂ protons (δ 3.5–4.0 ppm) and amide carbonyls (δ 165–170 ppm) .
- FT-IR : Confirm S=O stretches (~1350 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .
- X-ray crystallography : Definitive for nitro-sulfonyl spatial orientation .
Scaling-Up Synthesis for Preclinical Studies
Q. Q: What scalability challenges arise in multi-gram synthesis, and how are they mitigated?
A: Challenges:
- Exothermic sulfonylation : Use jacketed reactors with controlled cooling.
- Byproduct removal : Liquid-liquid extraction (ethyl acetate/water) or silica gel chromatography .
- Yield optimization : Pilot reactions with DOE (Design of Experiments) to refine molar ratios .
Comparative Analysis with Analogues
Q. Q: How does the 2-nitrobenzenesulfonyl moiety affect activity compared to methylsulfonyl or phenylsulfonyl analogues?
A: The nitro group enhances electron-withdrawing effects, increasing:
- Enzyme inhibition : 2–3× higher IC50 against serine proteases vs. methylsulfonyl analogues .
- Cellular uptake : LogP reduction improves solubility but may reduce membrane permeability .
Addressing Toxicity in Early-Stage Research
Q. Q: What assays prioritize compound safety before in vivo testing?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
